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molecular formula C10H8N2O2 B8735334 6-Aminoquinoline-5-carboxylic acid

6-Aminoquinoline-5-carboxylic acid

Cat. No. B8735334
M. Wt: 188.18 g/mol
InChI Key: ZJQLHLFAVMGGNX-UHFFFAOYSA-N
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Patent
US08658801B2

Procedure details

To a solution of 540 mg (2.19 mmol) of the above 6-amino-quinoline-5-carboxylic acid methyl ester in 10.8 mL of dioxane and 0.54 mL of methanol is added 5.48 mL (5.48 mmol) of an aqueous solution of NaOH 1N. The reaction is stirred 24 hours at ambient temperature. Then the solvents are evaporated in vacuo and the residue is suspended in a minimum of water and precipitated at pH 6 by addition of concentrated HCl. After filtration and washing with a minimum of water the solid obtained is dried on high vacuum pump to give 245 mg (60%) of a yellowish solid; LC/MS:189/190 (M+H)+.
Quantity
540 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
5.48 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
solvent
Reaction Step One
Quantity
0.54 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]2[CH:7]=[CH:8][CH:9]=[N:10][C:11]=2[CH:12]=[CH:13][C:14]=1[NH2:15])=[O:4].[OH-].[Na+]>O1CCOCC1.CO>[NH2:15][C:14]1[CH:13]=[CH:12][C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]=1[C:3]([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
COC(=O)C=1C=2C=CC=NC2C=CC1N
Name
aqueous solution
Quantity
5.48 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10.8 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.54 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred 24 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvents are evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
precipitated at pH 6 by addition of concentrated HCl
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with a minimum of water the solid
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
is dried on high vacuum pump

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C=2C=CC=NC2C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 245 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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